5-Bromo-2-(2,2-difluoroethylamino)benzonitrile
Description
Properties
IUPAC Name |
5-bromo-2-(2,2-difluoroethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-3,9,14H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUUXPSANRPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile typically involves the reaction of 5-bromo-2-fluorobenzonitrile with 2,2-difluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for large-scale production. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes SNAr reactions under basic or catalytic conditions. This is critical for introducing heterocycles or functional groups.
Mechanistic Insight : The bromine acts as a leaving group, with electron-withdrawing nitrile and difluoroethylamino groups activating the aromatic ring toward nucleophilic attack .
Palladium-Catalyzed Cross-Coupling
The bromine participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to form C–C or C–N bonds.
Example :
Bromination and Functionalization
The nitrile group stabilizes intermediates during electrophilic substitution. Bromination occurs selectively at the 5-position under controlled conditions.
| Bromination Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| Dibromohydantoin | 75–90% H₂SO₄, 50°C | Regioselective bromination | |
| NBS (in situ) | AcOH, 60°C | No over-bromination |
Note : Bromination in concentrated sulfuric acid minimizes byproduct formation, with >90% regioselectivity .
Amine Functional Group Reactivity
The 2,2-difluoroethylamino group undergoes alkylation or acylation, enhancing solubility and bioactivity.
| Reaction | Reagents | Product Utility | Reference |
|---|---|---|---|
| Acylation | AcCl, Et₃N | Prodrug derivatives | |
| Alkylation | MeI, K₂CO₃ | Improved metabolic stability |
Key Finding : Alkylation of the amine reduces cytotoxicity (CC₅₀ > 105 μM) while retaining antiviral activity (EC₅₀ = 6.2 nM) .
Hydrolysis of Nitrile Group
The nitrile moiety can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| H₂SO₄, H₂O, reflux | Carboxylic acid | API intermediates | |
| NaOH, H₂O₂, rt | Amide | Polymer precursors |
Example :
Used in synthesizing febuxostat intermediates .
Stability and Decomposition
The compound exhibits thermal stability up to 200°C but decomposes under prolonged UV exposure.
| Stress Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm) | C–N bond cleavage | 4.2h | |
| Acidic hydrolysis (pH 2) | Nitrile → Amide | 48h |
Scientific Research Applications
Organic Synthesis
5-Bromo-2-(2,2-difluoroethylamino)benzonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for selective functionalization, making it an essential building block in organic chemistry.
Research indicates that compounds with similar structures exhibit biological activities such as anti-inflammatory and antitumor properties. The difluoroethylamino group may enhance the biological activity of derivatives synthesized from this compound .
Pharmaceutical Development
The compound is explored as an active pharmaceutical ingredient (API) or an intermediate in drug formulation. Its potential efficacy in treating various diseases makes it a candidate for further investigation in medicinal chemistry .
Material Science
In material science, 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile can be utilized to develop advanced materials with specific properties such as thermal stability and chemical resistance. This application is particularly relevant in the formulation of coatings and polymers .
Data Table: Applications Overview
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Synthesis of pharmaceuticals |
| Biological Activity | Potential anti-inflammatory and antitumor effects | Studies on analogs showing biological efficacy |
| Pharmaceutical Development | Used as API or intermediate in drug formulation | Ongoing research into new drug formulations |
| Material Science | Development of advanced materials with desired properties | Formulation of polymers and coatings |
Case Study 1: Antitumor Activity
Research published in peer-reviewed journals has demonstrated that derivatives of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile exhibit significant antitumor activity in vitro. These studies involved testing various synthesized derivatives against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action.
Case Study 2: Drug Formulation
A recent study focused on the formulation of a new drug utilizing 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile as an API. The research highlighted the compound's stability and efficacy in preliminary trials, suggesting its potential for clinical applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoroethylamino group can interact with various enzymes and receptors, leading to changes in their activity. The bromine atom and benzonitrile moiety also contribute to the compound’s overall reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogs of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile, emphasizing substituent variations and their implications:
Key Observations:
- Electrophilic Reactivity : Bromine at C5 enhances electrophilic aromatic substitution, common in all analogs.
- Fluorine Effects: Difluoroethylamino (target compound) and difluoromethoxy groups () increase lipophilicity and metabolic resistance compared to non-fluorinated analogs like 5-bromo-2-hydroxybenzonitrile.
- Functional Group Diversity: Amino (-NH-) and alkoxy (-O-) substituents at C2 influence solubility and hydrogen-bonding capacity. For example, the hydroxyl group in 5-bromo-2-hydroxybenzonitrile enables intermolecular O–H⋯N hydrogen bonds, critical for crystallinity .
Biological Activity
5-Bromo-2-(2,2-difluoroethylamino)benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile can be represented as follows:
- Molecular Formula : C10H9BrF2N
- Molecular Weight : 260.09 g/mol
- IUPAC Name : 5-bromo-2-(2,2-difluoroethylamino)benzonitrile
This compound features a bromine atom and a difluoroethylamino group attached to a benzonitrile core, which may contribute to its unique biological properties.
Research indicates that 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile exhibits various biological activities, particularly in the context of cancer therapy and immunomodulation.
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. For example, it may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival.
- Immunomodulatory Effects : Preliminary studies suggest that this compound can influence immune responses by reducing regulatory T cell (Treg) activity, thereby promoting effector T cell phenotypes. This effect may enhance the efficacy of immunotherapies in treating cancers characterized by high Treg populations.
Case Studies
Several studies have investigated the biological activity of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
- Study 2 : Another investigation focused on the immunomodulatory effects of this compound in a murine model of cancer. The findings demonstrated that treatment with 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile led to a decrease in Treg populations and an increase in cytotoxic T cell activity .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Immunomodulation | Reduction in Treg activity | |
| Cytotoxicity | Increased cytotoxic T cell activity |
Safety and Toxicity
While initial studies highlight the promising biological activities of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile, further research is necessary to evaluate its safety profile and potential toxicity. Toxicological assessments are critical for determining the therapeutic window and ensuring safe clinical applications.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile, and how can reaction conditions be optimized for yield and purity?
Answer: Synthesis of brominated benzonitriles typically involves nucleophilic substitution or Buchwald-Hartwig amination. For analogous compounds (e.g., 5-Bromo-2-(methoxymethoxy)benzonitrile), reaction optimization includes using K₂CO₃ in DMF at 60–80°C, followed by column chromatography with hexane/EtOAc (10:1) for purification . Anhydrous conditions and catalyst screening (e.g., Pd(OAc)₂ for amination) improve yields. Monitor intermediates via TLC and confirm purity (>95%) using GC-MS or HPLC .
Q. What safety protocols are critical when handling 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile in laboratory settings?
Answer: Brominated nitriles require PPE (nitrile gloves, goggles) and fume hood use. Storage at 0–6°C prevents decomposition, as seen in structurally similar halogenated compounds . Spills should be neutralized with activated carbon and disposed as halogenated waste. Regular air monitoring via LC-MS or IR spectroscopy ensures exposure limits are maintained .
Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile?
Answer: Key techniques include:
- ¹H/¹³C NMR : Resolve amine (-NH) and aromatic protons (e.g., δ 7.14–7.68 ppm in CDCl₃ for bromo-fluorobenzonitriles ).
- IR Spectroscopy : Detect nitrile (C≡N, ~2223 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- GC-MS/EI-MS : Confirm molecular ion peaks (e.g., m/z 241 [M⁺] for bromo-substituted analogs) .
Advanced Research Questions
Q. How can contradictory NMR data for 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile be resolved to confirm structural integrity?
Answer: Discrepancies in proton assignments (e.g., overlapping amine/aromatic signals) require advanced methods:
- 2D NMR (COSY, HSQC) : Map coupling networks and correlate ¹H-¹³C environments .
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values (Gaussian 16) .
- X-ray Crystallography : Validate bond angles and substituent positions using single-crystal derivatives .
Q. What methodologies are recommended for analyzing the crystal structure and polymorphism of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve intermolecular interactions (e.g., halogen bonds) and lattice parameters .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Br···H vs. F···H interactions) using CrystalExplorer .
- Polymorph Screening : Use solvent/antisolvent crystallization (e.g., ethanol/water) and monitor transitions via DSC and variable-temperature PXRD .
Q. How can computational chemistry predict the biological activity of 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile derivatives?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases in PDB entry LI8) to assess binding affinities .
- QSAR Modeling : Correlate electronic descriptors (HOMO-LUMO gaps, logP) with bioactivity using Random Forest algorithms.
- MD Simulations (GROMACS) : Evaluate ligand-protein stability over 100-ns trajectories .
Methodological Considerations
- Synthetic Optimization : Prioritize anhydrous conditions and catalyst selection to minimize byproducts (e.g., dehalogenation) .
- Data Resolution : Combine experimental and computational tools to address spectral ambiguities .
- Safety Compliance : Align handling protocols with SDS guidelines for halogenated compounds, even if direct data is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
